

# An In-depth Technical Guide to the Molecular Structure and Properties of Tripropylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tripropylamine*

Cat. No.: *B089841*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tripropylamine**, a tertiary amine, is a versatile organic compound with significant applications as a chemical intermediate, a solvent, and a catalyst in various industrial and pharmaceutical processes.[1][2][3] Its utility in the synthesis of dyes, corrosion inhibitors, and as a proton scavenger highlights its importance in organic synthesis.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **tripropylamine**, tailored for professionals in research and development.

## Molecular Structure and Identification

**Tripropylamine** consists of a central nitrogen atom bonded to three propyl groups. Its systematic IUPAC name is N,N-dipropylpropan-1-amine.[4][5] The molecule is characterized by its simple, acyclic, and aliphatic structure.

Key Identifiers:

Identifier	Value
IUPAC Name	N,N-dipropylpropan-1-amine[4][5]
Synonyms	Tri-n-propylamine, N,N-Dipropyl-1-propanamine[4]
CAS Number	102-69-2[4][5]
Molecular Formula	C <sub>9</sub> H <sub>21</sub> N[4][6]
Molecular Weight	143.27 g/mol [4][6]
InChI Key	YFTHZRPMJXBUME-UHFFFAOYSA-N[4][5]
SMILES	CCCN(CCC)CCC[4][5]

## Physicochemical Properties

**Tripropylamine** is a colorless liquid with a characteristic amine-like, fishy odor.[5] A summary of its key physicochemical properties is presented in the table below.

Table of Physicochemical Data:

Property	Value	Reference
Appearance	Colorless liquid	[5]
Odor	Fishy, amine-like	[5]
Density	0.753 g/mL at 25 °C	[7]
Boiling Point	155-158 °C	
Melting Point	-93.5 °C	[5]
Flash Point	34 °C (closed cup)	[5]
Water Solubility	2.6 g/L at 20 °C	
Vapor Pressure	2.9 mmHg at 20 °C	[5]
Refractive Index	1.416 at 20 °C	[7]

## Experimental Protocols

### Synthesis of Tripropylamine

The industrial synthesis of **tripropylamine** is typically achieved through the amination of n-propanol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures.[1][8] A representative laboratory-scale procedure based on the reductive amination of propionaldehyde with dipropylamine is outlined below.

Representative Protocol for Reductive Amination:

- **Reaction Setup:** To a stirred solution of dipropylamine (1 equivalent) and propionaldehyde (1.2 equivalents) in a suitable solvent such as methanol, add a reducing agent like sodium borohydride ( $\text{NaBH}_4$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) portion-wise at 0 °C.
- **Reaction Execution:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure **tripropylamine**.

### Characterization of Tripropylamine

#### $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **tripropylamine**, the spectrum is relatively simple due to the symmetry of the molecule.

Representative  $^1\text{H}$  NMR Protocol:

- **Sample Preparation:** Prepare a solution of **tripropylamine** (approximately 5-10 mg) in a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.

- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Analysis: The expected chemical shifts ( $\delta$ ) are approximately:
  - $\delta$  0.9 (triplet, 9H,  $-\text{CH}_3$ )
  - $\delta$  1.4 (sextet, 6H,  $-\text{CH}_2-\text{CH}_3$ )
  - $\delta$  2.3 (triplet, 6H,  $\text{N}-\text{CH}_2-$ ) The integration of the signals should correspond to the number of protons in each environment.

### Gas Chromatography-Mass Spectrometry (GC-MS)

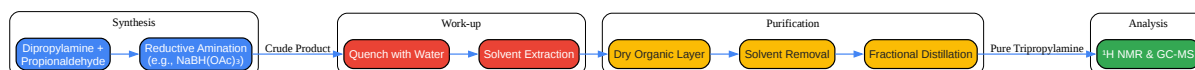
GC-MS is used to determine the purity of **tripropylamine** and to confirm its molecular weight and fragmentation pattern.

#### Representative GC-MS Protocol:

- Sample Preparation: Prepare a dilute solution of **tripropylamine** in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.
- MS Detection: The eluting compound is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions.
- Data Analysis: The mass spectrum of **tripropylamine** will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 143$ . The fragmentation pattern is typically dominated by  $\alpha$ -cleavage, leading to the formation of a prominent ion at  $m/z = 114$ , corresponding to the loss of an ethyl group. Other characteristic fragments may also be observed.

## Mandatory Visualizations

As **tripropylamine** is not known to be involved in biological signaling pathways, a diagram representing a typical experimental workflow for its synthesis and purification is provided below.



[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis, purification, and analysis of **tripropylamine**.

## Conclusion

This technical guide provides essential information on the molecular structure, physicochemical properties, and analytical characterization of **tripropylamine**. The presented data and representative experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who utilize this important tertiary amine in their work. The provided workflow diagram illustrates a standard procedure for its laboratory-scale preparation and purification.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TRIPROPYLAMINE - Ataman Kimya [[atamanchemicals.com](http://atamanchemicals.com)]
- 2. Tripropylamine | lookchem [[lookchem.com](http://lookchem.com)]
- 3. nbinno.com [[nbinno.com](http://nbinno.com)]
- 4. Tripropylamine | C9H21N | CID 7616 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- 5. Tripropylamine - Wikipedia [en.wikipedia.org]
- 6. CAS-102-69-2, Tripropylamine for Synthesis Manufacturers, Suppliers & Exporters in India | 251115 [cdhfinechemical.com]
- 7. tripropyl amine, 102-69-2 [thegoodscentcompany.com]
- 8. EP2588442B1 - Method for producing tri-n-propyl amine (tpa) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Tripropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089841#molecular-structure-and-weight-of-tripropylamine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)